Suzuki–Miyaura Coupling Viability vs. Boronic Acids
Pyrimidine-2-boronic acids and boronates are documented to be difficult to prepare and suffer from poor stability, often failing in cross-coupling applications . Pyrimidine-2-sulfinates (the conjugate base form of the target sulfinic acid) have been established as effective nucleophilic coupling partners that circumvent these limitations, enabling Suzuki–Miyaura cross-coupling with (hetero)aryl halides under standard palladium catalysis . The closely related pyridine-2-sulfinate system has been shown to deliver coupling yields typically in the 50–90% range across a broad panel of aryl and heteroaryl halides [1]. The pyrimidine-2-sulfinate system is further tolerant of ketone, ester, and trifluoromethyl functional groups, and has been applied to late-stage drug modifications and ligand syntheses .
| Evidence Dimension | Suzuki–Miyaura cross-coupling viability (functional group tolerance and preparative accessibility) |
|---|---|
| Target Compound Data | Pyrimidine-2-sulfinate: Effective coupling partner demonstrated in Suzuki–Miyaura reactions; tolerated functional groups include ketone, ester, CF₃ . |
| Comparator Or Baseline | Pyrimidine-2-boronic acids/boronates: Difficult to prepare, poor stability, frequent coupling failure . Pyridine-2-sulfinate: Delivers coupling yields typically 50–90% with (hetero)aryl halides [1]. |
| Quantified Difference | Transition from failed/unstable boronate to robust sulfinate coupling platform; pyridine-2-sulfinate yields 50–90% serve as proof-of-concept for heteroaryl sulfinate class [1]. |
| Conditions | Pd-catalyzed Suzuki–Miyaura cross-coupling with aryl/heteroaryl halides; functional group tolerance demonstrated across ketone, ester, CF₃ [1]. |
Why This Matters
Procurement of pyrimidine-2-sulfinic acid (or its sodium salt) enables C2-arylation of pyrimidine scaffolds that are inaccessible via standard boronate coupling, directly expanding accessible chemical space in medicinal chemistry programs.
- [1] Mascitti V, et al. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chem Sci. 2017;8:4437-4442. doi:10.1039/c7sc00675f. View Source
